molecular formula C8H6N2O4 B14685181 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid CAS No. 34759-73-4

1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid

Katalognummer: B14685181
CAS-Nummer: 34759-73-4
Molekulargewicht: 194.14 g/mol
InChI-Schlüssel: RHQSTHZCUWNEGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under specific conditions. One common method includes the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent, which promotes the formation of the benzimidazole core . The reaction is carried out under mild, acid-free conditions, making it a convenient and efficient synthetic route.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole N-oxides.

    Reduction: Reduction reactions can convert it into different benzimidazole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), are used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of bacterial infections. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

34759-73-4

Molekularformel

C8H6N2O4

Molekulargewicht

194.14 g/mol

IUPAC-Name

1-hydroxy-3-oxidobenzimidazol-3-ium-2-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c11-8(12)7-9(13)5-3-1-2-4-6(5)10(7)14/h1-4,13H,(H,11,12)

InChI-Schlüssel

RHQSTHZCUWNEGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C(=[N+]2[O-])C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.